molecular formula C24H22F3N3O4 B3004315 2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 872862-03-8

2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B3004315
CAS No.: 872862-03-8
M. Wt: 473.452
InChI Key: YUYFJTRFSITIQP-UHFFFAOYSA-N
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Description

This compound features a complex structure integrating an indole core substituted with a 2-oxo-2-(piperidin-1-yl)ethyl group at the 1-position. The acetamide moiety is linked to a 4-(trifluoromethoxy)phenyl group, introducing significant lipophilicity and electron-withdrawing characteristics. Its synthesis likely involves amide coupling between a functionalized indole intermediate and the trifluoromethoxy-substituted aniline, as seen in analogous compounds .

Properties

IUPAC Name

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N3O4/c25-24(26,27)34-17-10-8-16(9-11-17)28-23(33)22(32)19-14-30(20-7-3-2-6-18(19)20)15-21(31)29-12-4-1-5-13-29/h2-3,6-11,14H,1,4-5,12-13,15H2,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYFJTRFSITIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Moiety: Starting from a suitable indole precursor, such as indole-3-carboxaldehyde, the indole ring is functionalized to introduce the necessary substituents.

    Piperidine Introduction: The piperidine ring is introduced through a nucleophilic substitution reaction, often using piperidine and a suitable leaving group.

    Acetamide Formation: The final step involves the formation of the acetamide linkage, typically through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperidine moieties.

    Reduction: Reduction reactions may target the carbonyl groups present in the structure.

    Substitution: The trifluoromethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders due to its indole and piperidine components.

    Biological Research: The compound can be used in studies investigating receptor binding and signal transduction pathways.

    Industrial Applications: It may be utilized in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action for this compound would likely involve interactions with specific molecular targets such as receptors or enzymes. The indole moiety is known for its ability to interact with serotonin receptors, while the piperidine ring may enhance binding affinity and specificity. The trifluoromethoxyphenyl group could contribute to the compound’s lipophilicity and membrane permeability, facilitating its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name / Structure Key Features Physicochemical Properties Biological Implications
Target Compound : 2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide - Indole core with piperidinyl-oxoethyl substitution
- Trifluoromethoxy phenyl acetamide
High lipophilicity (logP ~3.5)
Moderate solubility in polar solvents
Enhanced metabolic stability
Potential CNS activity
N-(4-fluorobenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide - Thioether linkage instead of oxyacetamide
- 4-fluorobenzyl substitution
Lower logP (~2.8) due to thioether
Higher oxidative susceptibility
Reduced bioavailability
Possible prodrug activation
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide - Indole ethylamine chain
- Biphenyl fluoroprofen-derived propanamide
Moderate logP (~3.0)
High steric bulk
Anti-inflammatory or analgesic activity
2-oxo-2-(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)acetic acid - Piperidine linked to trifluoromethylphenyl
- Carboxylic acid terminus
Low logP (~1.5)
High aqueous solubility
Ionizable at physiological pH
Limited BBB penetration
2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-(4-phenylbutan-2-yl)acetamide - Pyridazinyl core with fluorophenyl
- Bulky phenylbutyl substitution
High logP (~4.0)
Low solubility
Kinase inhibition potential

Key Findings:

Electron-Withdrawing Groups: The trifluoromethoxy group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., 4-fluorobenzyl in ), reducing CYP450-mediated degradation .

Piperidine vs. Heterocyclic Cores : The piperidinyl-oxoethyl substitution in the target compound increases membrane permeability relative to pyridazinyl or biphenyl derivatives, which exhibit higher steric hindrance .

Amide Linkages : Thioether-containing analogs (e.g., ) show reduced stability but may act as prodrugs, while the target compound’s oxyacetamide linkage ensures direct activity .

Hydrogen Bonding : The indole NH in the target compound likely participates in stronger hydrogen bonding compared to pyrazolyl or pyridazinyl cores, influencing target binding and crystal packing .

Research Implications and Gaps

  • Biological Data : Direct activity data for the target compound are absent in the evidence; inferences rely on structural parallels to indole-based therapeutics (e.g., serotonin receptor modulators ).
  • Crystallography : Hydrogen-bonding patterns (e.g., indole N–H⋯O interactions) could be analyzed using SHELX refinements to predict solubility and polymorphism.
  • SAR Exploration : Systematic variation of the acetamide substituent (e.g., replacing trifluoromethoxy with sulfanyl groups) may optimize potency and pharmacokinetics .

Biological Activity

The compound 2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H22F3N3O3C_{20}H_{22}F_3N_3O_3, and its molecular weight is approximately 421.41 g/mol. The structure includes an indole moiety, a piperidine ring, and a trifluoromethoxyphenyl group, which contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many indole derivatives are known to inhibit enzymes such as topoisomerases, which are crucial for DNA replication and repair. For instance, studies have shown that related compounds can inhibit Topoisomerase IIα activity, leading to increased intracellular reactive oxygen species (ROS) levels and subsequent apoptosis in cancer cells .
  • Cytotoxicity : In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, compounds structurally related to the target compound showed IC50 values in the low micromolar range against hepatocarcinoma cell lines (SMMC-7721 and HepG2), indicating potent anticancer activity .

Biological Activity Data

Activity Cell Line IC50 Value (µM) Selectivity
CytotoxicitySMMC-77210.56 ± 0.08High (vs LO2 cells)
CytotoxicityHepG20.91 ± 0.13Moderate
Topoisomerase II InhibitionPlasmid DNA83.5% inhibition at 100 µMSignificant

Case Studies

  • Anticancer Evaluation : A study focusing on a series of indole derivatives similar to the target compound revealed that one derivative (compound 5f) exhibited remarkable cytotoxicity against hepatocellular carcinoma cells while showing significantly lower toxicity to normal liver cells (LO2). This selectivity is crucial for developing safer cancer therapies .
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound could enhance ROS production, disrupt mitochondrial membrane potential, and induce apoptosis in cancer cells. These findings suggest a multi-faceted approach to its anticancer effects, making it a candidate for further development .

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in optimizing the biological efficacy of such compounds. Modifications to the piperidine ring and the introduction of electron-withdrawing groups like trifluoromethyl have been shown to enhance potency and selectivity against cancer cells while minimizing off-target effects .

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